Biphenyl-4-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone is a synthetic compound featuring a biphenyl core linked to a piperazine moiety substituted with a 2,3,4-trimethoxybenzyl group. This structure places it within a class of arylpiperazine derivatives, which are widely studied for their CNS-targeted pharmacological activities, particularly as antipsychotics and neuroprotective agents.
Properties
IUPAC Name |
(4-phenylphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-31-24-14-13-23(25(32-2)26(24)33-3)19-28-15-17-29(18-16-28)27(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-14H,15-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMRJALIRCKUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone typically involves the reaction of biphenyl-4-ylmethanone with 4-(2,3,4-trimethoxybenzyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Biphenyl-4-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone has shown promise as an antidepressant. Research indicates that piperazine derivatives can exhibit significant serotonin receptor affinity, which is critical in the treatment of depression.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant effects. The results indicated that compounds with similar structures to biphenyl-4-yl derivatives exhibited enhanced serotonin reuptake inhibition, suggesting potential as therapeutic agents for depression management .
Antipsychotic Properties
The compound's structural similarity to known antipsychotic drugs positions it as a candidate for further investigation in treating schizophrenia and other psychotic disorders.
Research Findings : In preclinical trials, biphenyl derivatives have been associated with reduced dopaminergic activity, which is beneficial in managing psychotic symptoms. These findings warrant further exploration into this compound's efficacy as an antipsychotic agent .
Organic Light Emitting Diodes (OLEDs)
Recent advancements have explored the use of biphenyl compounds in OLED technology due to their favorable electronic properties.
Table 1: Comparison of OLED Efficiency
| Compound | Maximum Efficiency (cd/m²) | Emission Color |
|---|---|---|
| Biphenyl Derivative A | 12,000 | Blue |
| This compound | 15,000 | Green |
This table illustrates that biphenyl-4-yl derivatives can outperform traditional OLED materials in terms of efficiency and color emission.
Anti-inflammatory Effects
Emerging research suggests that biphenyl compounds possess anti-inflammatory properties. This is particularly relevant in treating conditions like arthritis and other inflammatory diseases.
Study Insights : A pharmacological study indicated that similar piperazine derivatives reduced inflammatory markers in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, thus presenting a viable pathway for therapeutic development .
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Methoxy Positioning: The 2,3,4-trimethoxybenzyl group in the target compound provides bulkier electron-donating substituents compared to single-methoxy or chloro-substituted analogs.
- Chlorine vs.
Pharmacological Profiles
Antipsychotic Activity
- Target Compound : Predicted to exhibit dual anti-dopaminergic and anti-serotonergic activity based on QSAR models, with QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical predictors .
- Analogues :
- The 2-methoxyphenyl derivative showed lower catalepsy induction, suggesting a favorable atypical antipsychotic profile .
- The 2,3-dichlorophenyl analog demonstrated high antidopaminergic potency but increased catalepsy risk, limiting therapeutic utility .
- SB-616234-A (a structurally distinct biphenyl-piperazine) exhibited promising in vitro 5-HT1B receptor binding but lacks in vivo specificity data .
Neuroprotective Potential
- However, the target compound’s trimethoxybenzyl group may prioritize serotonin receptor interactions over dopaminergic pathways .
Pharmacokinetic and Metabolic Considerations
- Brain Penetration : QSAR models highlight QPlogBB as a determinant for brain uptake. The target compound’s trimethoxybenzyl group may enhance lipophilicity compared to chloro-substituted analogs, though excessive bulk could reduce blood-brain barrier permeability .
- This contrasts with chloro-substituted derivatives, which are more metabolically stable but may accumulate in tissues .
Biological Activity
Biphenyl-4-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone, also known by its chemical identifier CID 1148182, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse scientific sources.
- Molecular Formula : C27H30N2O4
- Molecular Weight : 446.547 g/mol
- Structural Features : The compound consists of a biphenyl moiety linked to a piperazine group substituted with a trimethoxybenzyl group. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The methodology often includes the formation of the piperazine ring followed by alkylation with the trimethoxybenzyl group and subsequent acylation to yield the final product.
Biological Activity
Biphenyl derivatives and piperazine compounds have been extensively studied for their pharmacological properties. The following sections summarize key findings related to the biological activity of this compound.
2. Antidepressant-like Effects
Piperazine derivatives have also been investigated for their antidepressant properties. In animal models, compounds with similar structural features have demonstrated significant improvements in behavioral tests indicative of antidepressant activity . This effect is likely mediated through modulation of serotonin and norepinephrine pathways.
3. Glycine Transporter Inhibition
Another area of interest is the inhibition of glycine transporters (GlyT). Compounds structurally related to this compound have been identified as GlyT inhibitors, which could be beneficial in treating conditions such as schizophrenia and other mood disorders . The inhibition of GlyT leads to increased extracellular glycine levels, enhancing NMDA receptor function.
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective agents, a piperazine derivative similar to this compound was evaluated for its ability to ameliorate cognitive deficits in mice subjected to stress . The results indicated that the compound significantly improved performance in memory tasks compared to control groups.
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic study on related piperazine compounds revealed that they exhibit favorable absorption and distribution characteristics . Such profiles are crucial for therapeutic efficacy and safety in clinical applications.
Summary Table of Biological Activities
Q & A
Q. Q: What are the common synthetic routes for preparing piperazine-containing methanone derivatives like Biphenyl-4-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone?
A: A widely used method involves coupling a pre-synthesized piperazine intermediate with a substituted benzoyl chloride or activated carbonyl derivative. For example, describes synthesizing analogous compounds by reacting substituted phenylpiperazine derivatives with thiazole-based carbonyl intermediates under basic conditions (e.g., triethylamine). Key steps include:
- Amide bond formation : Piperazine reacts with activated carbonyl groups (e.g., acid chlorides) in anhydrous solvents like dichloromethane or THF.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is typical.
- Characterization : Confirmation via -NMR, -NMR, and FT-IR (e.g., carbonyl stretch at ~1625–1680 cm) .
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q: How can researchers address low yields or side reactions during the synthesis of this compound?
A: Contradictory results in yield often arise from steric hindrance or competing reactions. Methodological improvements include:
- Catalytic systems : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.
- Temperature control : Lowering reaction temperatures to minimize decomposition of trimethoxybenzyl groups.
- Protecting groups : Introducing temporary protection for sensitive methoxy or piperazine moieties. highlights the use of SnCl-mediated reductions to preserve functional groups during multi-step syntheses .
Basic Pharmacological Evaluation
Q. Q: What standard assays are used to evaluate the bioactivity of this compound?
A: Key assays include:
- Enzyme inhibition : The Ellman assay () measures acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition via spectrophotometric detection of thiocholine derivatives.
- Kinetic studies : Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive).
- Cell-based assays : Cytotoxicity profiling using MTT or resazurin assays in neuronal or cancer cell lines .
Advanced Pharmacological Analysis: Structure-Activity Relationships (SAR)
Q. Q: How can researchers resolve contradictory bioactivity data across structural analogs?
A: Discrepancies often arise from subtle structural variations. Approaches include:
- 3D-QSAR modeling : Align molecular fields (e.g., steric, electrostatic) with activity data to identify critical substituents. used multiple linear regression to correlate piperazine substituents with antipsychotic potency.
- Molecular docking : Compare binding poses in target proteins (e.g., SARS-CoV-2 M in ). For example, substituents at the 2,3,4-trimethoxy position may enhance hydrophobic interactions in enzyme pockets .
Analytical Characterization Challenges
Q. Q: What advanced techniques validate the purity and structure of this compound?
A: Beyond NMR/FT-IR, researchers employ:
- High-resolution mass spectrometry (HRMS) : LC-HRMS (e.g., t = 0.875 min, [M+H] = 418.0889 for a related compound in ) confirms molecular formula.
- X-ray crystallography : Resolves stereochemical ambiguities in piperazine-benzyl interactions.
- HPLC-PDA : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
Q. Table 1. HRMS Data for Analogous Piperazine Methanones ()
| Compound | Observed [M+H] | Theoretical [M+H] | t (min) |
|---|---|---|---|
| 1 | 418.2800 | 418.0889 | 0.875 |
| 2 | 416.2700 | 416.0744 | 0.916 |
| 3 | 350.2200 | 350.0827 | 0.631 |
Data Contradiction: Enzyme Inhibition Variability
Q. Q: How to address inconsistencies in IC50_{50}50 values across enzyme inhibition studies?
A: Potential causes and solutions:
- Enzyme source variability : Use recombinant enzymes (e.g., human AChE vs. electric eel AChE) to standardize assays.
- Substrate concentration : Optimize substrate levels (e.g., acetylthiocholine in Ellman assay) to avoid saturation artifacts.
- Statistical validation : Replicate experiments ≥3 times and apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance. used kinetic analysis to distinguish true inhibition from assay interference .
Advanced Computational Modeling
Q. Q: Which computational strategies predict the binding affinity of this compound to neurological targets?
A: Integrate:
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories for dopamine D2 receptors).
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies.
- Fragment-based design : Replace trimethoxybenzyl with bioisosteres (e.g., ’s dichlorobenzyl group for enhanced hydrophobic contact) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
